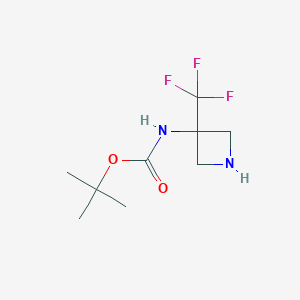

3-(Boc-amino)-3-(trifluoromethyl)azetidine

概要

説明

3-(Boc-amino)-3-(trifluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to an azetidine ring Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of the Boc and trifluoromethyl groups imparts unique chemical properties to the molecule

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(trifluoromethyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino halides under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of a base.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

3-(Boc-amino)-3-(trifluoromethyl)azetidine can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The azetidine ring and trifluoromethyl group can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The free amine can be used in coupling reactions with carboxylic acids or other electrophiles to form amide or other functionalized derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc protecting group.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Coupling: Carbodiimides (e.g., EDC, DCC) and coupling reagents (e.g., HATU, TBTU) are commonly used in amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while coupling reactions with carboxylic acids yield amide derivatives.

科学的研究の応用

Drug Development

1.1. Key Intermediate for Medicinal Compounds

3-(Boc-amino)-3-(trifluoromethyl)azetidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its application in developing Janus kinase inhibitors, which are significant in treating autoimmune diseases and inflammatory disorders. The compound's trifluoromethyl group enhances lipophilicity, potentially improving the pharmacokinetic properties of the resulting drugs .

1.2. Synthesis of Antiviral Agents

The compound has been utilized in synthesizing HCV protease inhibitors, which are vital for treating Hepatitis C virus infections. Its structural features allow for modifications that can lead to increased potency and selectivity against viral targets .

Synthesis of Biologically Active Compounds

2.1. Antibacterial and Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, bicyclic derivatives prepared from this compound have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotics . Additionally, compounds derived from azetidine frameworks have demonstrated antitumor activity, with studies reporting their efficacy against specific cancer cell lines .

2.2. Neuroprotective Agents

Recent studies have synthesized libraries of azetidine derivatives, including those based on this compound, which were evaluated for neuroprotective activities. These compounds showed promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases .

Combinatorial Chemistry

3.1. Building Blocks for Compound Libraries

The compound is frequently employed as a building block in combinatorial chemistry, facilitating the rapid synthesis of diverse compound libraries. Its ability to undergo various chemical transformations allows researchers to explore a wide range of structural modifications, which is essential for drug discovery processes .

3.2. Improved Synthetic Methods

Innovative synthetic routes have been developed to enhance the yield and efficiency of azetidine derivatives' production, including those based on this compound. These methods have expanded the scope of available compounds for biological testing and optimization .

Case Studies

作用機序

The mechanism of action of 3-(Boc-amino)-3-(trifluoromethyl)azetidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

類似化合物との比較

Similar Compounds

3-(Boc-amino)azetidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

3-(Trifluoromethyl)azetidine:

N-Boc-3-aminopiperidine: A six-membered ring analog with different steric and electronic properties.

Uniqueness

3-(Boc-amino)-3-(trifluoromethyl)azetidine is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group on the azetidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

生物活性

3-(Boc-amino)-3-(trifluoromethyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, which can be crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group can influence the compound's binding affinity to enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.

- Gene Expression Modulation : It can interact with transcription factors, influencing gene expression related to cellular processes such as apoptosis and metabolism.

Table 1: Biological Activity Overview

| Study | Target Organism | Activity | MIC (μg/mL) | Notes |

|---|---|---|---|---|

| Study A | MRSA | Moderate | 4-8 | Weak activity against multidrug-resistant strains |

| Study B | Mycobacterium abscessus | Potent | 0.5-1.0 | Effective against drug-resistant variants |

| Study C | Cancer Cell Lines (MDA-MB-231) | Strong Inhibition | IC50 = 0.126 | Significant selectivity over non-cancerous cells |

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be between 4-8 μg/mL, indicating moderate activity against these resistant strains .

Case Study 2: Anticancer Properties

Research has shown that this compound significantly inhibits the proliferation of cancer cells, particularly in the MDA-MB-231 triple-negative breast cancer cell line. The IC50 value was determined to be 0.126 μM, showcasing its potency in targeting cancer cells while sparing normal cells . This selectivity suggests potential for therapeutic applications in oncology.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates moderate exposure levels with a maximum concentration (Cmax) observed at approximately 592 ± 62 mg/mL in animal models. Toxicity studies revealed that at high doses (800 mg/kg), the compound maintained acceptable toxicity levels, making it a candidate for further development .

特性

IUPAC Name |

tert-butyl N-[3-(trifluoromethyl)azetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-8(4-13-5-8)9(10,11)12/h13H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIADIFBYRRWVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140118 | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-17-4 | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(trifluoromethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。